

Spectroscopic Profile of 3,4-Dimethoxybenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dimethoxybenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,4-Dimethoxybenzylamine** (also known as Veratrylamine), a versatile intermediate in pharmaceutical synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for compound identification, purity assessment, and methodological application in research and development.

Spectroscopic Data Summary

The empirical formula for **3,4-Dimethoxybenzylamine** is $C_9H_{13}NO_2$, with a molecular weight of 167.21 g/mol. [1][2][3] The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The 1H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ^{13}C NMR spectrum reveals the carbon framework of the molecule.

Table 1: 1H NMR Spectroscopic Data ($CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.84 - 6.74	m	3H	Aromatic (H-2, H-5, H-6)
3.87	s	6H	Methoxy (-OCH ₃)
3.77	s	2H	Benzyl (-CH ₂ NH ₂)
1.54	s (broad)	2H	Amine (-NH ₂)

Data sourced from publicly available spectra. Specific peak assignments are based on established chemical shift principles.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
149.0	Aromatic (C-3, C-4)
135.5	Aromatic (C-1)
120.8	Aromatic (C-6)
111.8	Aromatic (C-5)
111.0	Aromatic (C-2)
55.8	Methoxy (-OCH ₃)
46.7	Benzyl (-CH ₂)

Data sourced from publicly available spectra.[\[4\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, identifying the functional groups present.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, Broad	N-H Stretch (primary amine, two bands expected)[5]
3000-2850	Medium-Strong	C-H Stretch (aromatic and aliphatic)
1650-1580	Medium	N-H Bend (primary amine)[5]
~1600, ~1510, ~1460	Medium-Strong	C=C Stretch (aromatic ring)
1335-1250	Strong	C-N Stretch (aromatic amine type)[5]
1250-1020	Strong	C-O Stretch (aryl ether)
910-665	Strong, Broad	N-H Wag (primary amine)[5]

Characteristic absorption regions are based on the functional groups of **3,4-Dimethoxybenzylamine**. Spectra for this compound are available in databases such as SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity	Assignment
167	~75%	[M] ⁺ (Molecular Ion)
152	~100% (Base Peak)	[M-CH ₃] ⁺
136	~20%	[M-NH ₂ -CH ₃] ⁺
121	~15%	[M-2xOCH ₃] ⁺
107	~10%	
91	~10%	Tropylium ion [C ₇ H ₇] ⁺
77	~15%	Phenyl ion [C ₆ H ₅] ⁺

Data sourced from the NIST WebBook.[6] The fragmentation pattern is consistent with the structure of **3,4-Dimethoxybenzylamine**.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Instrument parameters may be optimized based on the specific spectrometer and sample concentration.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3,4-Dimethoxybenzylamine** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment is used with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used to ensure adequate signal-to-noise and accurate integration of all carbon signals.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .

Infrared (IR) Spectroscopy (ATR-FTIR)

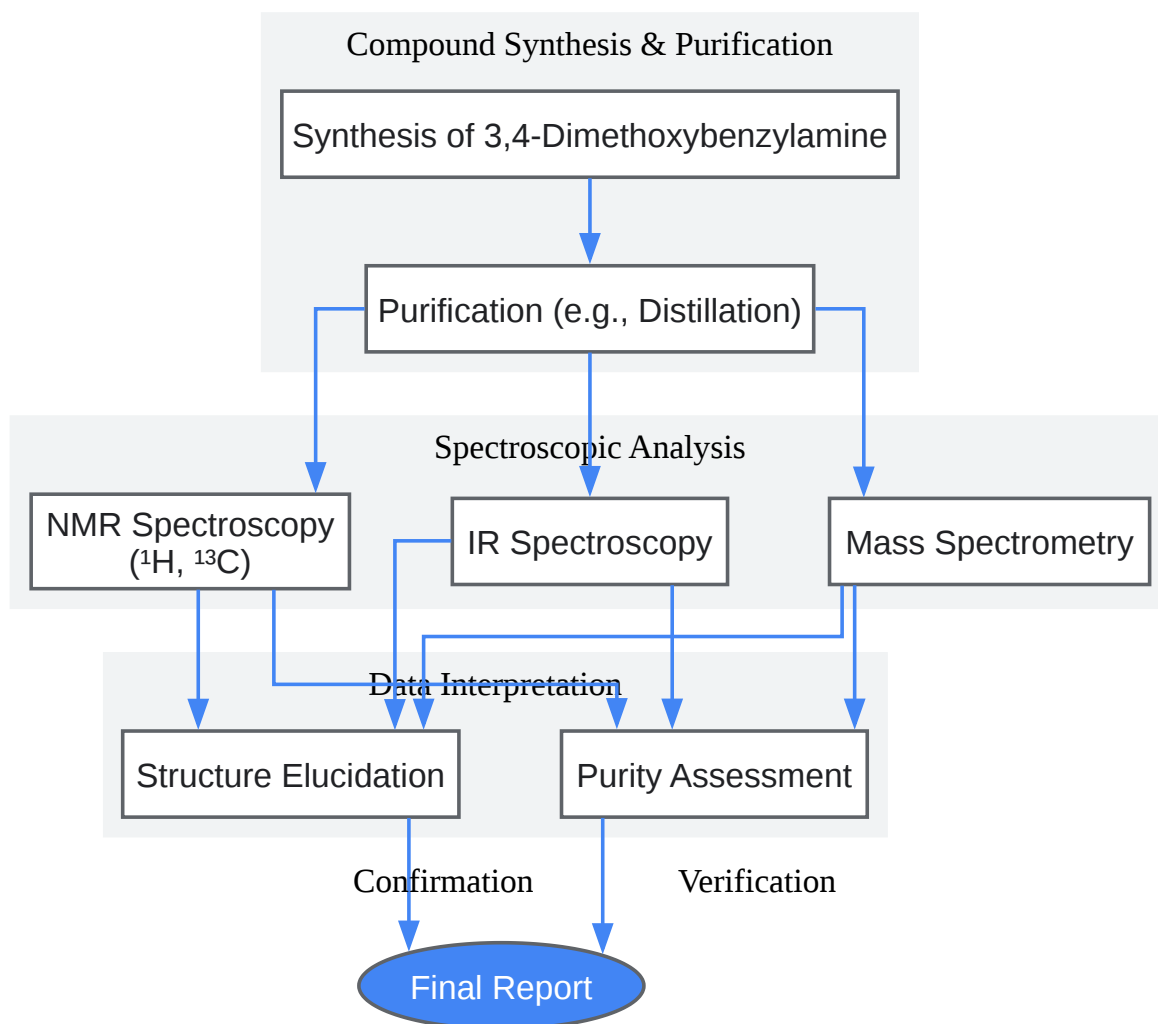
- **Instrument Preparation:** The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- **Sample Application:** A small amount of liquid **3,4-Dimethoxybenzylamine** is placed directly onto the ATR crystal, ensuring full coverage.
- **Data Acquisition:** The spectrum is recorded over a range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A dilute solution of **3,4-Dimethoxybenzylamine** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

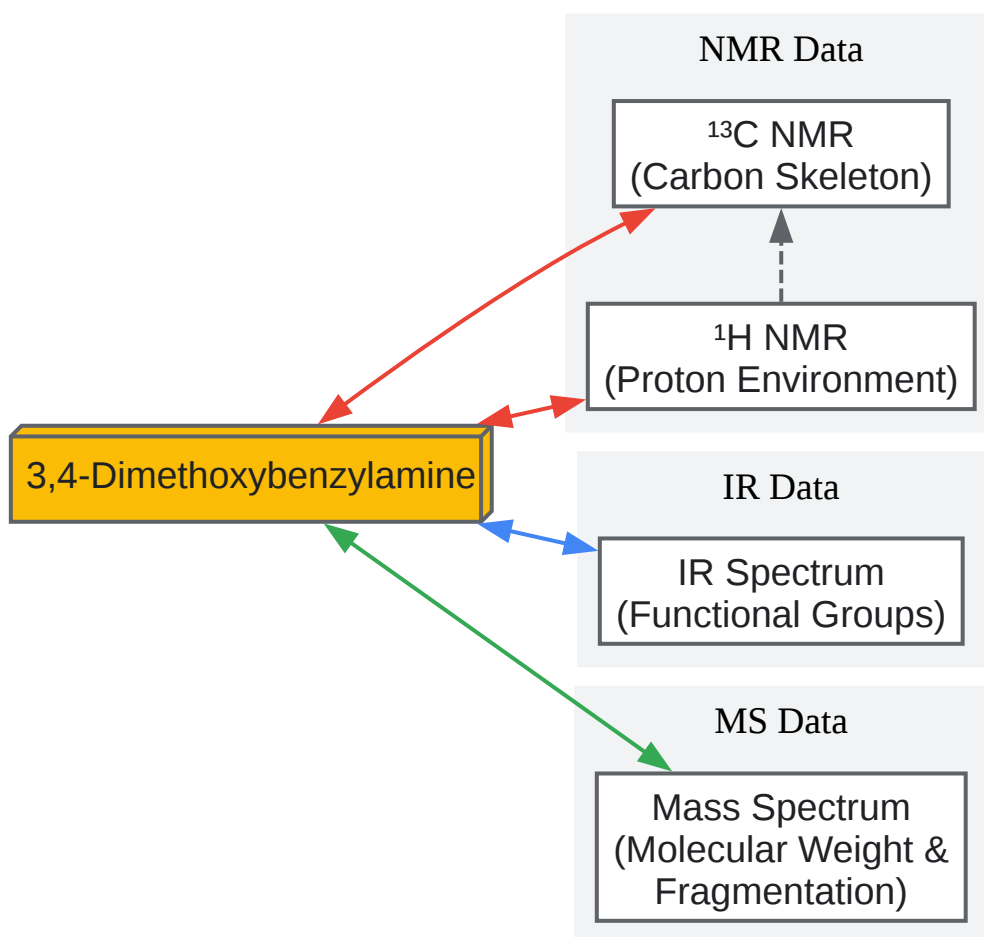
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **3,4-Dimethoxybenzylamine**.



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Caption: Relationship between the chemical structure and its corresponding spectral data.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Dimethoxybenzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142225#3-4-dimethoxybenzylamine-spectral-data-nmr-ir-ms]

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